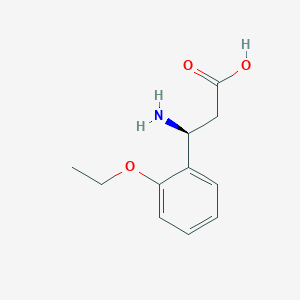
(3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid” is a chemical compound with the CAS Number: 1270157-01-1. It has a molecular weight of 209.24 . The compound is typically stored at room temperature and appears as a powder .
Physical and Chemical Properties The compound has the following InChI Code: 1S/C11H15NO3/c1-2-15-10-6-4-3-5-8(10)9(12)7-11(13)14/h3-6,9H,2,7,12H2,1H3,(H,13,14)/t9-/m0/s1 . Unfortunately, the boiling point and other specific physical and chemical properties are not available in the search results.
Scientific Research Applications
Crystal Packing and Interaction Studies : Zhang et al. (2011) studied the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound related to (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid. They found unique N⋯π and O⋯π interactions in its crystal structure (Zhang, Wu, & Zhang, 2011).
Polybenzoxazine Synthesis and Reactivity : Trejo-Machin et al. (2017) explored 3-(4-Hydroxyphenyl)propanoic acid, a phenolic compound related to this compound, as a building block for benzoxazine ring formation. This highlights its potential in material science applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Antioxidant, Anti-inflammatory, and Antiulcer Properties : Subudhi and Sahoo (2011) synthesized novel compounds including (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid. They reported significant antioxidant, anti-inflammatory, and antiulcer activities (Subudhi & Sahoo, 2011).
Biocatalysis for Amino Acid Precursors : Mukherjee and Martínez (2011) utilized commercial lipases for synthesizing precursors of β-substituted-γ-amino acids, including derivatives of 3-substituted-3-cyano-2-(ethoxycarbonyl)propanoic acid, demonstrating its relevance in biocatalysis (Mukherjee & Martínez, 2011).
Molecular Docking and Biological Potentials : Borik and Hussein (2021) synthesized derivatives of 3-(4-hydroxyphenyl)propanoic acid and evaluated their biological potentials, including antioxidant, antiulcer, and anti-inflammatory activities. Molecular docking studies provided insights into their interaction with biological targets (Borik & Hussein, 2021).
Corrosion Inhibition Properties : Gupta et al. (2016) studied compounds like 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid for their corrosion inhibition properties on mild steel, showcasing its application in materials science (Gupta, Quraishi, Verma, & Mukherjee, 2016).
Radiation-Induced Hydrogels : Aly and El-Mohdy (2015) explored the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, for potential medical applications (Aly & El-Mohdy, 2015).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statements H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Please refer to the Material Safety Data Sheet (MSDS) for more detailed safety information .
properties
IUPAC Name |
(3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-10-6-4-3-5-8(10)9(12)7-11(13)14/h3-6,9H,2,7,12H2,1H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWPOXWUXDQVID-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1[C@H](CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2438066.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2438069.png)

![(1S)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine](/img/structure/B2438075.png)
![1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2438077.png)
![N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2438078.png)
![2-(4-ethylphenoxy)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2438080.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2438081.png)
![7-isobutyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2438083.png)
![2,7-Dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2438084.png)


